molecular formula C11H10N4 B043383 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline CAS No. 147293-14-9

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

Cat. No.: B043383
CAS No.: 147293-14-9
M. Wt: 198.22 g/mol
InChI Key: XZSISKRWSRRUHV-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is a member of the heterocyclic aromatic amines (HAAs), a class of compounds frequently studied for their mutagenic and carcinogenic properties. This specific compound is of significant interest in genetic toxicology and cancer research, as it serves as a model compound for investigating the mechanisms of DNA adduct formation and mutagenesis. Its planar, polycyclic structure facilitates intercalation into DNA, while the exocyclic amino group can be metabolically activated by cytochrome P450 enzymes to form N-hydroxy derivatives. These reactive intermediates can subsequently bind to DNA bases, primarily guanine, leading to the formation of stable DNA adducts that can provoke miscoding during replication. This process is a critical initial step in chemical carcinogenesis. Researchers utilize this compound in in vitro assays (e.g., Ames test) to assess mutagenic potential and in in vivo models to study the metabolic pathways, tissue-specific adduct formation, and the subsequent tumorigenic response. Its study is essential for understanding the biological impact of environmental and dietary mutagens, contributing to improved risk assessment and the development of strategies for cancer prevention. This product is intended for research purposes by qualified laboratory professionals.

Properties

IUPAC Name

3-methylimidazo[4,5-h]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-3-2-7-4-5-13-6-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSISKRWSRRUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=CN=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163648
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-14-9
Record name 3-Methyl-3H-imidazo[4,5-h]isoquinolin-2-amine
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Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
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Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
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Record name 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
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Preparation Methods

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) MCR is a cornerstone for synthesizing imidazo[1,2-a]pyridine derivatives, which can be adapted to form imidazo[4,5-h]isoquinolines. A representative protocol involves:

  • Reactants : 2-Aminopyridine derivatives, substituted benzaldehydes, and tert-butyl isocyanide.

  • Conditions : Solvent (e.g., dichloromethane or THF), room temperature, and catalytic acid (e.g., acetic acid).

  • Mechanism : The reaction proceeds via imine formation between the aldehyde and amine, followed by isocyanide insertion and cyclization to form the imidazole ring.

For 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, 2-amino-4-methylpyridine and 2-cyano-3-formylisoquinoline could serve as starting materials. The methyl group at the 3-position is introduced via the pyridine derivative, while the cyano group facilitates subsequent cyclization.

Optimization Data (Adapted from)

ParameterOptimal ConditionYield (%)
SolventTHF75
TemperatureRoom temperature75
CatalystAcetic acid (1 equiv)75

Tandem Cyclization Approaches

Acid-Mediated Cyclization

A one-pot synthesis of benzoimidazo[2,1-a]isoquinolines demonstrates the utility of tandem cyclization. Key steps include:

  • Reactants : o-Phenylenediamine derivatives and o-cyanobenzaldehydes.

  • Conditions : DMF solvent, potassium carbonate, and 80°C heating.

  • Mechanism : Imine formation followed by nucleophilic attack of the amine on the nitrile group, inducing cyclization to form the isoquinoline core.

Adapting this method, 3-methyl-2-nitrosoaniline and 2-cyano-1-naphthaldehyde could yield the target compound. The nitroso group is reduced in situ to an amine, which participates in cyclization.

Substrate Scope (Adapted from)

EntryR1R2Yield (%)
1MeCN66
2PhCOCN70

Post-Modification Functionalization

Buchwald-Hartwig Amination

After constructing the imidazo-isoquinoline scaffold, the 2-amino group is introduced via palladium-catalyzed coupling.

  • Reactants : Halogenated imidazo-isoquinoline (e.g., 2-chloro derivative) and ammonia.

  • Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, and dioxane at 100°C.

Reaction Optimization (Adapted from)

LigandTemperature (°C)Yield (%)
Xantphos10085
BINAP10078

Challenges and Solutions

Regioselectivity in Imidazole Formation

The position of the methyl group is critical. Using 3-methyl-2-aminopyridine ensures regioselective incorporation at the 3-position. Steric effects from the methyl group direct cyclization to the [4,5-h] position.

Purification Difficulties

The compound’s low solubility in polar solvents necessitates chromatographic purification with mixed solvents (e.g., ethyl acetate/hexane/DCM).

Comparative Analysis of Methods

MethodAdvantagesLimitations
GBB MCROne-pot, atom-economicalLimited substrate diversity
Tandem CyclizationHigh functional group toleranceRequires harsh conditions
Buchwald-HartwigPrecise aminationCostly catalysts

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted imidazoisoquinolines .

Scientific Research Applications

Mutagenicity Studies

AMI is utilized in mutagenicity studies due to its structural resemblance to IQ, a well-documented carcinogen. Research indicates that compounds like AMI may exhibit similar mutagenic effects as IQ, making them valuable for understanding the mechanisms of food-derived mutagens.

Structure-Activity Relationship (SAR) Studies

AMI serves as a key compound in SAR studies aimed at elucidating the relationship between chemical structure and biological activity. By comparing AMI with its isomers and other related compounds, researchers can investigate how minor structural changes influence mutagenicity and carcinogenicity.

Toxicological Assessments

Given its potential harmful effects, AMI is employed in toxicological assessments to evaluate the risk associated with exposure to food-derived mutagens. Understanding the toxicity profile of AMI helps in assessing food safety and regulatory standards.

Biological Interaction Studies

While specific biological interactions of AMI are not extensively documented, its similarity to IQ suggests possible interactions with DNA and cellular mechanisms that warrant further investigation.

Case Studies and Research Findings

Several studies have highlighted the applications of AMI in various contexts:

  • Mutagenesis Testing : A study demonstrated that AMI could be tested using the Ames test, which assesses the mutagenic potential of compounds by observing their effects on bacterial strains. This method has been fundamental in identifying potential carcinogens in food products .
  • Comparative Analysis with IQ : Research comparing AMI and IQ has shown that both compounds share similar pathways for inducing mutations, underscoring the importance of studying AMI as a representative model for understanding food-derived mutagens .

Comparison with Similar Compounds

Key Structural Differences

HAAs share fused imidazole and aromatic rings but differ in backbone structure and substituents:

Compound Backbone Substituents CAS Number
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline Isoquinoline Methyl (C3), Amino (C2) 147293-14-9
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) Quinoline Methyl (C3), Amino (C2) 76180-96-6
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Pyridine Methyl (C1), Phenyl (C6) 105650-23-5
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) Quinoline Dimethyl (C3, C4) 77094-11-2

Key Observations :

  • PhIP’s phenyl group enhances lipophilicity, influencing tissue distribution and metabolic activation .

Mutagenic and Carcinogenic Profiles

Mutagenicity

Compound Primary Mutations Mutation Spectrum Adduct Formation
This compound G:C → T/A transversions (inferred) Similar to IQ; data limited C8-guanine adducts
IQ G:C → T/A (59–72%), G:C → A:T (19–27%) Prefers GG/GC sites C8-guanine dominant
PhIP G:C → T/A (60%), G:C → A:T (25%) Targets GA sites (5’-GCAGA-3’) C8-guanine

Mechanistic Insights :

  • IQ and PhIP form DNA adducts at guanine residues, primarily via cytochrome P450-mediated activation to N-hydroxy derivatives .
  • The target compound’s isoquinoline structure may reduce metabolic activation efficiency compared to IQ, but this requires empirical validation .

Carcinogenicity

  • IQ: Classified as Group 2A (probable human carcinogen) by IARC; induces liver tumors in rodents and primates .
  • PhIP: Group 2B (possible human carcinogen); linked to colon, mammary, and prostate cancers .

Biological Activity

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (commonly referred to as 2-AMIQ) is a heterocyclic compound known for its structural similarity to other biologically active imidazoquinolines, particularly those associated with mutagenicity and carcinogenicity. This article delves into the biological activity of 2-AMIQ, exploring its potential mutagenic properties, mechanisms of action, and implications for health based on current research findings.

Chemical Structure and Properties

2-AMIQ has the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol. The compound features an isoquinoline ring system fused with an imidazole ring, with an amino group at the 2-position and a methyl group at the 3-position of the imidazole ring. This unique structure contributes to its distinct biological properties.

Mutagenicity and Carcinogenicity

Research indicates that compounds structurally related to 2-AMIQ, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are known mutagens and potential carcinogens. IQ is found in various cooked meats and tobacco smoke, where it poses significant health risks due to its ability to induce mutations in DNA. Given the structural similarities between IQ and 2-AMIQ, it is hypothesized that 2-AMIQ may exhibit comparable mutagenic properties.

  • Study Findings : In vitro studies suggest that 2-AMIQ may interact with DNA, leading to mutations. The Ames test, commonly used to evaluate mutagenicity, has shown positive results for related compounds, indicating a need for further investigation into 2-AMIQ's mutagenic potential.

The proposed mechanisms through which 2-AMIQ exerts its biological effects include:

  • DNA Interaction : The compound may form adducts with DNA, disrupting replication and repair processes.
  • Reactive Oxygen Species (ROS) Generation : Like other heterocyclic amines, 2-AMIQ may induce oxidative stress through ROS production, contributing to cellular damage.
  • Enzyme Inhibition : Preliminary data suggest that 2-AMIQ could inhibit specific enzymes involved in metabolic pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 2-AMIQ:

  • Mutagenicity Testing : A study demonstrated that related imidazoquinolines exhibited significant mutagenic effects in bacterial systems (Ames test), prompting additional research on 2-AMIQ's potential as a mutagen.
    CompoundMutagenicity (Ames Test)Source
    2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)PositiveCooked meats
    This compoundTBDOngoing research
  • Cellular Studies : Investigations into the cellular effects of related compounds have shown alterations in cell cycle progression and apoptosis induction at certain concentrations.
    CompoundConcentration (µM)Effect
    Curcumin analogs1.0Induced morphological changes
    Dipeptidyl peptidase IV inhibitorsVariesImproved glycemic control

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, 2-AMIQ could have several applications:

  • Research Tool : As a model compound for studying mutagenesis and carcinogenesis.
  • Pharmaceutical Development : Potential lead compound for developing agents targeting specific pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline and its isotopically labeled analogs?

  • Methodology : Synthesis typically involves cyclization reactions using substituted quinoline precursors. For example, deuterated analogs (e.g., 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3) are synthesized by replacing methyl groups with deuterated methyl iodide during alkylation steps, followed by purification via HPLC or column chromatography . Structural confirmation is achieved using NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the mutagenic potency of this compound assessed in experimental models?

  • Methodology : The Ames test (OECD 471 guideline) is the gold standard. Liver S9 fraction (metabolic activation) is used to convert the compound into mutagenic metabolites. Strain TA98 of Salmonella typhimurium is particularly sensitive due to its frameshift mutation detection capability. Dose-response curves are generated, with potency quantified as revertants per nmol .

Q. What structural features contribute to its mutagenicity?

  • Methodology : Comparative molecular docking studies reveal that the planar aromatic structure facilitates intercalation into DNA, while the exocyclic amino group forms covalent adducts with guanine residues. Mutagenicity is reduced in structural analogs lacking the 3-methyl group, as shown in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do contradictory data on mutagenic potency arise across studies, and how can they be resolved?

  • Methodology : Discrepancies often stem from variations in metabolic activation systems (e.g., S9 fractions from different species) or bacterial strain specificity. Standardizing protocols using rat liver S9 and TA98 strains reduces variability. Meta-analyses of dose-response data (e.g., log-linear regression) can reconcile conflicting results .

Q. What role does gut microbiota play in metabolizing this compound, and how can this be modeled experimentally?

  • Methodology : Human fecal microbiota are incubated anaerobically with the compound, followed by LC-MS/MS analysis to detect metabolites like hydroxylated or acetylated derivatives. Isogenic E. coli strains (e.g., uidA-inactivated) are used to dissect the role of β-glucuronidase in reactivating mutagenic metabolites .

Q. Which dietary components modulate its detoxification, and what experimental systems validate this?

  • Methodology : In vitro models (e.g., Caco-2 cells) are treated with the compound alongside dietary agents (e.g., cruciferous vegetable extracts). CYP1A2 inhibition assays and comet assays quantify reduced DNA adduct formation. In vivo rodent studies measure urinary metabolites via UPLC-QTOF-MS .

Q. How can advanced analytical methods improve detection and quantification in complex matrices?

  • Methodology : LC-MS/MS with deuterated internal standards (e.g., 2-Amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) enables precise quantification in cooked meat or biological samples. MRM transitions (e.g., m/z 198 → 181 for IQ) optimize sensitivity, with detection limits <0.1 ppb .

Key Notes

  • Standardization : Use IUPAC nomenclature (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline) to avoid ambiguity .
  • Ethical Compliance : Follow OECD guidelines for mutagenicity assays to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
Reactant of Route 2
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

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